molecular formula C22H30N4O2 B15115929 4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline

4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline

Cat. No.: B15115929
M. Wt: 382.5 g/mol
InChI Key: KVHURJBLGVTTJR-UHFFFAOYSA-N
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Description

4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and an aniline moiety

Preparation Methods

The synthesis of 4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.

    Attachment of the pyrrolidine ring: This step involves the reaction of the pyridazine derivative with a pyrrolidine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the aniline moiety: The final step involves the reaction of the intermediate with N,N-dimethylaniline under suitable conditions, such as in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other parts of the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound may serve as a probe for studying biological pathways and mechanisms, especially those involving pyridazine and pyrrolidine derivatives.

    Industrial Applications: It can be employed in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline include:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C22H30N4O2/c1-22(2,3)19-10-11-20(24-23-19)28-15-16-12-13-26(14-16)21(27)17-6-8-18(9-7-17)25(4)5/h6-11,16H,12-15H2,1-5H3

InChI Key

KVHURJBLGVTTJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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